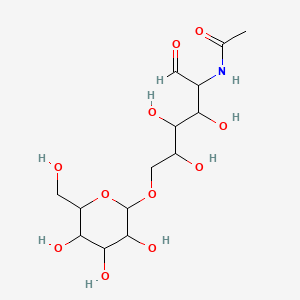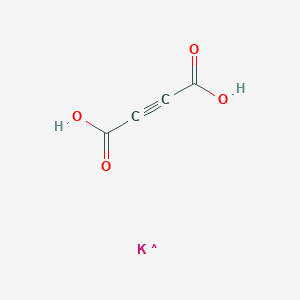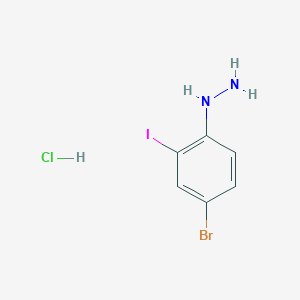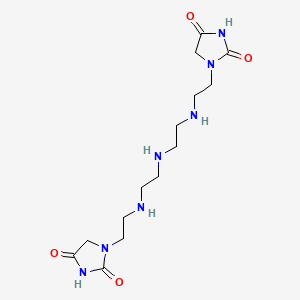
N-Acetylallolactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylallolactosamine is a nitrogen-containing disaccharide, specifically a derivative of lactosamine. It is characterized by the substitution of an acetyl group on its glucosamine component. This compound is known for its role in various biological processes, including cellular recognition and differentiation. It is also found in the structure of human milk oligosaccharides and has prebiotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylallolactosamine can be synthesized through enzymatic methods using glycosyltransferases or glycosidases. One common method involves the use of β-galactosidase from Bacillus circulans, which facilitates the transfer of galactose to N-acetylglucosamine. The reaction is typically conducted at 15°C and pH 5.0, resulting in high yields with minimal contamination from its isomer, N-acetyllactosamine .
Industrial Production Methods: Industrial production of this compound often involves the use of β-galactosidase enzymes to ensure high regioselectivity and yield. The process may include steps to purify the compound from mixtures containing its isomers, such as treating the mixture with β-galactosidase capable of cleaving β-1,6-glycoside bonds .
Chemical Reactions Analysis
Types of Reactions: N-Acetylallolactosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-Acetylallolactosamine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cellular recognition and differentiation processes.
Medicine: It is involved in the development of therapeutic agents targeting specific carbohydrate-binding proteins.
Industry: It is used in the production of prebiotic compounds and functional foods
Mechanism of Action
N-Acetylallolactosamine exerts its effects by interacting with specific carbohydrate-binding proteins, such as lectins. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s molecular targets include galectins, which are involved in tumor progression and metastasis .
Comparison with Similar Compounds
N-Acetyllactosamine: A closely related compound with a similar structure but different glycosidic linkage.
N-Acetyl-D-glucosamine: Another related compound used in similar biological applications.
N-Acetylneuraminic acid: Known for its role in sialic acid biology.
Uniqueness: N-Acetylallolactosamine is unique due to its specific glycosidic linkage and its role in differentiating hemagglutination mediators. This makes it particularly valuable in studying specific biological interactions and processes .
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[3,4,5-trihydroxy-1-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18) |
InChI Key |
FGYNENQLWILFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)







![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)

